Fmoc-D-Penicillamine

Catalog No.
S12562491
CAS No.
M.F
C20H21NO4S
M. Wt
371.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-Penicillamine

Product Name

Fmoc-D-Penicillamine

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-sulfanylbutanoic acid

Molecular Formula

C20H21NO4S

Molecular Weight

371.5 g/mol

InChI

InChI=1S/C20H21NO4S/c1-20(2,26)17(18(22)23)21-19(24)25-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17,26H,11H2,1-2H3,(H,21,24)(H,22,23)

InChI Key

CMNKJRDKAIALPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)S

Fmoc-D-Penicillamine, specifically the commonly supplied Fmoc-D-Pen(Trt)-OH (CAS: 201532-01-6), is a cornerstone amino acid derivative for Solid-Phase Peptide Synthesis (SPPS). It is structurally analogous to D-cysteine but features two methyl groups on the β-carbon, creating significant steric hindrance. This modification is not a minor detail; it is the primary driver for its use in creating peptides with enhanced proteolytic stability and rigidly defined three-dimensional structures. The compound integrates seamlessly into standard Fmoc-based SPPS workflows, where the base-labile Fmoc group provides α-amino protection and the acid-labile trityl (Trt) group shields the side-chain thiol, ensuring orthogonal control during synthesis.

Substituting Fmoc-D-Penicillamine with a more common or less expensive building block like Fmoc-D-Cysteine(Trt) will lead to synthesis failure or an entirely different final product. The absence of the β,β-dimethyl groups in cysteine removes the critical steric hindrance required to enforce conformational rigidity and enhance stability. This results in a more flexible peptide that is susceptible to faster enzymatic degradation and disulfide shuffling. Using the L-enantiomer, Fmoc-L-Penicillamine, would produce a peptide with a different stereochemistry, potentially rendering it biologically inactive or altering its receptor binding profile entirely. Furthermore, attempting to use an unprotected D-Penicillamine is incompatible with controlled, stepwise Fmoc-SPPS, leading to uncontrolled side reactions. The unique structural and functional consequences of the D-Penicillamine residue are directly linked to its specific molecular geometry, making it non-interchangeable for its intended applications.

Steric Hindrance and Coupling Optimization

The gem-dimethyl group of D-Penicillamine creates significant steric hindrance compared to the unsubstituted β-carbon of D-Cysteine. This bulkiness slows reaction kinetics, often rendering standard coupling protocols insufficient. Achieving high coupling efficiency typically requires modified process conditions, such as extended reaction times (e.g., 2-4 hours vs. a standard 1 hour), double coupling, or the use of more potent, higher-cost coupling reagents like HATU or COMU instead of standard carbodiimides. While this requires process adjustment, it is a necessary trade-off to incorporate the residue's unique structural benefits.

Evidence DimensionCoupling Protocol Requirements
Target Compound DataRequires extended coupling times (2-4h), double coupling, or high-reactivity reagents (HATU, COMU).
Comparator Or BaselineFmoc-D-Cys(Trt)-OH: Generally couples efficiently with standard reagents and shorter reaction times.
Quantified DifferenceQualitative but significant increase in required reagent potency and/or process time.
ConditionsStandard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Buyers must budget for potentially longer synthesis cycles and higher reagent costs to ensure complete incorporation and avoid yield loss due to deletion sequences.

Disulfide Stability via Steric Shielding

The steric bulk of the β,β-dimethyl groups provides a protective effect on the disulfide bridge, significantly slowing down the process of disulfide bond reshuffling that can lead to scrambled, inactive peptide isomers. In a direct comparison using α-conotoxin analogs in 25% human serum, the Penicillamine-containing peptide (RgIA-5474) demonstrated substantially higher stability than its Cysteine-containing counterpart (RgIA4). After 24 hours, the Penicillamine analog retained 94% of its correctly folded globular form, whereas the Cysteine analog had degraded significantly, with only 64% of the correct form remaining.

Evidence DimensionCorrectly Folded Isomer Retention
Target Compound Data94% (±0.7%)
Comparator Or BaselineCysteine-containing analog (RgIA4): 64% (±0.5%)
Quantified Difference+47% retention of the correct isomer after 24 hours.
ConditionsIncubation in 25% human serum for 24 hours, analysis by HPLC.

For therapeutic peptides or long-acting probes, this enhanced stability directly translates to a longer functional half-life and greater reproducibility by minimizing the formation of incorrect isomers.

Conformational Constraints for Receptor Selectivity

The primary function of incorporating D-Penicillamine is to introduce severe conformational constraints on the peptide backbone. Unlike the flexible side chain of cysteine, the gem-dimethyl groups of penicillamine restrict the available Ramachandran space, locking the peptide into a more rigid structure, often favoring specific turn conformations. This pre-organization is a key strategy in rational drug design to increase receptor binding affinity and selectivity. For example, the incorporation of D-penicillamine into enkephalin analogs is a well-established method to induce a conformation that grants high selectivity for the δ-opioid receptor over other opioid receptors.

Evidence DimensionConformational Flexibility
Target Compound DataHighly restricted due to steric hindrance from β,β-dimethyl groups.
Comparator Or BaselineD-Cysteine: Relatively flexible, allowing a broader range of backbone conformations.
Quantified DifferenceQualitative but functionally critical reduction in conformational freedom.
ConditionsPeptide backbone in aqueous solution.

This compound is the correct choice when the primary goal is to synthesize a peptide with a pre-defined, rigid structure to achieve high target selectivity and biological activity.

Proteolytically Stable Therapeutic Peptides

For projects requiring peptides with extended in-vivo half-lives, Fmoc-D-Penicillamine is a critical precursor. The steric hindrance provided by the gem-dimethyl groups shields the peptide backbone and disulfide bonds from enzymatic degradation and shuffling, as demonstrated by the significantly improved stability in human serum compared to cysteine-based analogs. This makes it a preferred building block for developing long-acting peptide drugs or pharmacological probes.

Conformationally Locked Peptides for Receptor Selectivity

When the research goal is to create peptides with high affinity and selectivity for a specific receptor subtype, such as in the development of δ-opioid receptor-selective analgesics, this compound is the correct choice. Its ability to rigidly constrain the peptide backbone is essential for pre-organizing the molecule into the precise conformation required for selective receptor binding, a feature that cannot be achieved with the more flexible D-cysteine.

Directed Folding of Multi-Cyclic Peptides

In the synthesis of complex peptides with multiple disulfide bridges, Fmoc-D-Penicillamine can be used to simplify the oxidative folding process. The preferential formation of Cysteine-Penicillamine disulfide bonds over Cys-Cys or Pen-Pen pairs provides an orthogonal strategy to guide the formation of the correct disulfide connectivities. This can dramatically increase the yield of the desired regioisomer and reduce the need for complex protecting group strategies, streamlining the production of intricate peptide scaffolds.

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

371.11912932 g/mol

Monoisotopic Mass

371.11912932 g/mol

Heavy Atom Count

26

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